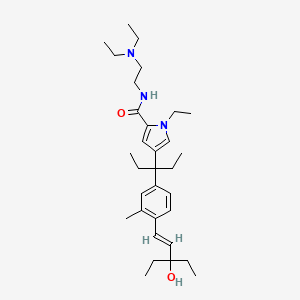

VDR agonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C32H51N3O2 |

|---|---|

Molecular Weight |

509.8 g/mol |

IUPAC Name |

N-[2-(diethylamino)ethyl]-1-ethyl-4-[3-[4-[(E)-3-ethyl-3-hydroxypent-1-enyl]-3-methylphenyl]pentan-3-yl]pyrrole-2-carboxamide |

InChI |

InChI=1S/C32H51N3O2/c1-9-31(37,10-2)19-18-26-16-17-27(22-25(26)8)32(11-3,12-4)28-23-29(35(15-7)24-28)30(36)33-20-21-34(13-5)14-6/h16-19,22-24,37H,9-15,20-21H2,1-8H3,(H,33,36)/b19-18+ |

InChI Key |

YRAFHBIJNFTEIJ-VHEBQXMUSA-N |

Isomeric SMILES |

CCC(CC)(/C=C/C1=C(C=C(C=C1)C(CC)(CC)C2=CN(C(=C2)C(=O)NCCN(CC)CC)CC)C)O |

Canonical SMILES |

CCC(CC)(C=CC1=C(C=C(C=C1)C(CC)(CC)C2=CN(C(=C2)C(=O)NCCN(CC)CC)CC)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Vitamin D Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of Vitamin D Receptor (VDR) agonists, using the synthetic VDR agonist Calcipotriol as a primary example. The document details the molecular signaling pathways, presents quantitative data on agonist activity, and provides comprehensive experimental protocols for key assays in VDR research.

Introduction

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Its natural ligand is the hormonally active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol). VDR agonists, both natural and synthetic, play a crucial role in regulating a multitude of physiological processes, including calcium and phosphate homeostasis, bone metabolism, immune modulation, and cellular proliferation and differentiation.[2][3] Synthetic VDR agonists, such as Calcipotriol and Paricalcitol, have been developed to leverage these effects for therapeutic purposes, offering improved safety and efficacy profiles for conditions like psoriasis and secondary hyperparathyroidism.[4][5] This guide elucidates the fundamental mechanisms by which these agonists exert their effects at the molecular level.

Core Mechanism of Action

The biological effects of VDR agonists are mediated through two principal pathways: a well-characterized genomic pathway that involves the direct regulation of gene expression, and a more rapid, non-genomic pathway that involves the activation of intracellular signaling cascades.

Genomic Pathway

The genomic mechanism is the primary route through which VDR agonists exert their long-term physiological effects. This pathway involves the modulation of the transcription of VDR target genes.

-

Ligand Binding and Receptor Conformation: The VDR agonist, being lipophilic, passively diffuses across the cell membrane and into the nucleus, where it binds to the Ligand-Binding Pocket (LBP) of the VDR. This binding induces a conformational change in the VDR protein.

-

Heterodimerization with RXR: The ligand-activated VDR forms a heterodimer with the Retinoid X Receptor (RXR), another member of the nuclear receptor superfamily.

-

Binding to Vitamin D Response Elements (VDREs): The VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. VDREs typically consist of two direct repeats of a hexanucleotide sequence separated by a three-nucleotide spacer (DR3-type).

-

Recruitment of Co-regulatory Proteins and Transcriptional Regulation: Upon binding to a VDRE, the VDR-RXR complex recruits a variety of co-regulatory proteins.

-

Co-activators: In the presence of an agonist, the VDR-RXR complex preferentially recruits co-activator proteins, such as those of the p160 family (e.g., SRC-1) and the Mediator complex. These co-activators often possess histone acetyltransferase (HAT) activity, which leads to the acetylation of histones, resulting in a more open chromatin structure that is permissive for transcription.

-

Co-repressors: In the absence of a ligand, the VDR can be associated with co-repressor complexes (e.g., NCoR, SMRT) that have histone deacetylase (HDAC) activity, leading to chromatin condensation and transcriptional repression. Agonist binding causes the dissociation of these co-repressors.

-

-

Initiation of Transcription: The assembled complex of the VDR-RXR heterodimer, co-activators, and the basal transcription machinery (including RNA Polymerase II) initiates or enhances the transcription of the target gene, leading to the synthesis of messenger RNA (mRNA) and subsequent protein production.

Non-Genomic Pathway

VDR agonists can also elicit rapid biological responses that are independent of gene transcription. These effects are mediated by a subpopulation of VDR localized to the plasma membrane, often within caveolae.

-

Membrane VDR Activation: The VDR agonist binds to a membrane-associated VDR (mVDR).

-

Activation of Second Messenger Systems: This binding triggers the rapid activation of various intracellular signaling cascades, including:

-

Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

-

Adenylyl cyclase, resulting in the production of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).

-

Src family kinases, which can then activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade (including ERK1/2).

-

-

Cellular Response: These signaling events lead to rapid changes in cellular function, such as alterations in ion flux and enzyme activity.

Quantitative Data Presentation

The following tables summarize the quantitative data for the VDR agonist Calcipotriol and the natural ligand Calcitriol. It is important to note that absolute values can vary depending on the specific experimental conditions, cell types, and assay formats used.

| Compound | VDR Binding Affinity (Ki or IC50) | Transcriptional Activation (EC50) |

| Calcitriol | High affinity (in the low nM range) | Potent (in the sub-nM to low nM range) |

| Calcipotriol | High affinity, comparable to Calcitriol | Potent, comparable to Calcitriol |

| Target Gene | Agonist | Cell Type | Concentration | Fold Change in mRNA Expression |

| CYP24A1 | Calcipotriol | Keratinocytes | 100 nM | Strong induction |

| Keratin 10 (KRT10) | Calcipotriol | Psoriatic Lesions | Topical | Significant increase |

| Keratin 6 (KRT6) | Calcipotriol | Psoriatic Lesions | Topical | Significant decrease |

| CAMP (Cathelicidin) | Calcipotriol | Keratinocytes | 100 nM | Significant induction |

| PTH (Parathyroid Hormone) | Paricalcitol | Parathyroid cells | Therapeutic doses | Significant decrease (average 42-60%) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize VDR agonists.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the VDR.

-

Objective: To determine the inhibitory constant (Ki) of a test compound for the VDR.

-

Materials:

-

Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

-

Radioligand: [3H]-1α,25(OH)2D3 (Tritiated Calcitriol).

-

Test Compound (e.g., Calcipotriol) at various concentrations.

-

Unlabeled Ligand (Calcitriol) at a high concentration for determining non-specific binding.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4).

-

Separation Method: Hydroxylapatite slurry or glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubation: Incubate the VDR preparation with a fixed concentration of [3H]-Calcitriol and varying concentrations of the unlabeled test compound. Three sets of reactions are prepared:

-

Total binding: VDR + [3H]-Calcitriol.

-

Non-specific binding: VDR + [3H]-Calcitriol + excess unlabeled Calcitriol.

-

Competitive binding: VDR + [3H]-Calcitriol + test compound at various concentrations.

-

-

Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for 2-4 hours at 4°C).

-

Separation: Separate the bound from free radioligand using either hydroxylapatite precipitation or rapid filtration through glass fiber filters.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. The Ki can then be calculated using the Cheng-Prusoff equation.

-

VDR-Mediated Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate VDR-mediated gene transcription.

-

Objective: To determine the potency (EC50) of a VDR agonist.

-

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, MCF-7).

-

An expression vector for human VDR.

-

A reporter vector containing a luciferase gene driven by a promoter with multiple VDREs.

-

A control vector expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (e.g., Calcipotriol) at various concentrations.

-

Luciferase assay reagent and a luminometer.

-

-

Procedure:

-

Transfection: Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter vector, and the control vector.

-

Cell Plating: Plate the transfected cells into a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with varying concentrations of the test compound or vehicle control.

-

Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

-

Cell Lysis: Lyse the cells to release the reporter enzymes.

-

Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer. First, measure the firefly luciferase activity, then add a second reagent to quench the firefly signal and measure the Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the test compound concentration. Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

-

Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to determine whether the VDR-RXR complex binds to the VDRE of a specific target gene in vivo.

-

Objective: To confirm the direct binding of VDR to the promoter region of a target gene.

-

Materials:

-

Cells treated with a VDR agonist or vehicle.

-

Formaldehyde for cross-linking.

-

Glycine to quench the cross-linking reaction.

-

Lysis buffer.

-

Sonicator or micrococcal nuclease to shear chromatin.

-

Antibody specific to VDR.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K.

-

Reagents for DNA purification.

-

Primers specific for the VDRE region of the target gene and a control region.

-

Quantitative PCR (qPCR) machine and reagents.

-

-

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-VDR antibody to immunoprecipitate the VDR-DNA complexes. A non-specific IgG antibody should be used as a negative control.

-

Immune Complex Capture: Capture the antibody-VDR-DNA complexes using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the immunoprecipitated samples and an input control (a sample of the sheared chromatin before immunoprecipitation).

-

qPCR Analysis: Perform qPCR using primers that flank the putative VDRE in the target gene's promoter. The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input DNA. An enrichment of the target sequence in the VDR immunoprecipitated sample compared to the IgG control indicates direct binding.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Calcipotriol Attenuates Form Deprivation Myopia Through a Signaling Pathway Parallel to TGF-β2–Induced Increases in Collagen Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of the Long-Term Calcipotriol/Betamethasone Dipropionate Local Therapy on Tissue Resident Memory Cells Markers in Psoriatic Eruptions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paricalcitol does not improve glucose metabolism in patients with stage 3-4 chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oral paricalcitol for the treatment of secondary hyperparathyroidism in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of VDR Agonist 1: A Nonsteroidal Approach to Vitamin D Receptor Modulation

A Technical Whitepaper for Researchers in Drug Discovery and Development

The Vitamin D Receptor (VDR), a nuclear hormone receptor, is a well-established therapeutic target for a range of conditions, including cancers, autoimmune disorders, and osteoporosis. The discovery of novel VDR agonists that can elicit specific therapeutic effects while minimizing the hypercalcemic side effects associated with the natural ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), is an area of intense research. This technical guide focuses on the discovery, synthesis, and biological evaluation of a promising nonsteroidal VDR agonist, designated as VDR Agonist 1 (also known as Compound 28), which features a novel diarylmethane skeleton.

Introduction to this compound

This compound is a non-secosteroidal small molecule identified as a potent modulator of the Vitamin D Receptor. Its discovery represents a significant advancement in the development of VDR-targeted therapies, particularly for breast cancer. Unlike traditional steroidal VDR agonists, the diarylmethane scaffold of this compound offers a distinct chemical architecture that may contribute to a more favorable pharmacological profile, including reduced calcemic activity.

VDR Signaling Pathway

The canonical VDR signaling pathway is initiated by the binding of an agonist, leading to a conformational change in the receptor. This allows for the heterodimerization of VDR with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding event recruits a complex of coactivator proteins, initiating the transcription of genes involved in a wide array of cellular processes, including cell cycle regulation, apoptosis, and differentiation.

Caption: VDR Signaling Pathway upon Agonist Binding.

Discovery and Biological Activity of this compound

This compound was identified through a medicinal chemistry campaign focused on discovering novel nonsteroidal VDR modulators. The diarylmethane scaffold was selected as a key structural motif. A series of compounds were synthesized and screened for their anti-proliferative activity in breast cancer cell lines.

Table 1: Biological Activity of this compound

| Parameter | Cell Line | Value |

| IC50 | MCF-7 | 690 nM[1] |

Note: Further quantitative data from the primary literature, such as VDR binding affinity (Ki or Kd) and transcriptional activation (EC50), would be included here.

In addition to its potent anti-proliferative effects, this compound was found to induce cell cycle arrest and apoptosis in MCF-7 cells. Mechanistic studies revealed that its mode of action involves the upregulation of the cell cycle inhibitor p21 and the pro-apoptotic protein BAX, while downregulating the anti-apoptotic protein Bcl-2. Furthermore, in vivo studies in an orthotopic breast tumor model demonstrated that this compound can inhibit tumor growth without causing hypercalcemia, a significant advantage over many steroidal VDR agonists.

Synthesis of this compound

The synthesis of this compound, a diarylmethane derivative, is anticipated to follow a convergent synthetic strategy. A key step in the formation of the diarylmethane core is often a coupling reaction.

Caption: General Synthetic Workflow for Diarylmethane VDR Agonists.

A detailed, step-by-step synthetic protocol from the primary literature would be presented here, including reagents, reaction conditions, and purification methods.

Experimental Protocols

The biological evaluation of this compound involves a series of in vitro and in vivo assays to characterize its affinity for the VDR, its functional activity as an agonist, and its therapeutic potential.

VDR Binding Assay (Competitive Radioligand Binding)

Objective: To determine the affinity of this compound for the Vitamin D Receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃) for binding to the VDR.

Materials:

-

Recombinant human VDR

-

[³H]-1α,25(OH)₂D₃

-

This compound (or other test compounds)

-

Assay Buffer (e.g., Tris-HCl buffer containing DTT and KCl)

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate recombinant VDR with a fixed concentration of [³H]-1α,25(OH)₂D₃ and varying concentrations of this compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled 1α,25(OH)₂D₃).

-

After incubation, separate the bound from unbound radioligand (e.g., using hydroxylapatite or filtration).

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of this compound and determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cells.

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

-

MCF-7 breast cancer cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Caption: Experimental Workflow for this compound Evaluation.

Conclusion

This compound represents a significant development in the field of nonsteroidal VDR modulators. Its unique diarylmethane structure, coupled with potent anti-proliferative activity and a favorable in vivo safety profile, makes it a compelling lead compound for the development of novel cancer therapeutics. Further optimization of this scaffold could lead to the discovery of even more potent and selective VDR agonists with broad therapeutic potential. This guide provides a foundational understanding of the discovery, synthesis, and evaluation of this compound, intended to aid researchers in the ongoing quest for improved VDR-targeted therapies.

References

An In-depth Technical Guide to Vitamin D Receptor (VDR) Agonist Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of various agonists to the Vitamin D Receptor (VDR). It is designed to serve as a core resource for researchers and professionals involved in the fields of endocrinology, molecular biology, and drug development. This document details the quantitative binding data for several key VDR agonists, outlines the experimental protocols for determining binding affinity, and visualizes the associated signaling pathways and experimental workflows.

Introduction to VDR and its Agonists

The Vitamin D Receptor (VDR) is a nuclear receptor and transcription factor that plays a crucial role in calcium homeostasis, bone metabolism, immune regulation, and cellular proliferation and differentiation.[1] Its activation is initiated by the binding of its natural ligand, calcitriol (1α,25-dihydroxyvitamin D3), or synthetic agonists.[1][2] Upon activation, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4]

VDR agonists are a class of compounds that bind to and activate the VDR. They include the endogenous hormone calcitriol and a range of synthetic analogs developed for therapeutic purposes. These synthetic agonists often exhibit modified pharmacokinetic and pharmacodynamic profiles, aiming for greater therapeutic efficacy and reduced side effects, such as hypercalcemia. This guide focuses on the binding characteristics of several prominent VDR agonists.

Quantitative Binding Affinity of VDR Agonists

The binding affinity of an agonist to the VDR is a critical parameter that influences its biological potency. This affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) in competitive binding assays. The table below summarizes the available quantitative binding data for a selection of VDR agonists.

| Agonist | Agonist Type | Binding Affinity (IC50/Ki) | Cell Line/Assay Condition |

| Calcitriol | Natural Ligand | IC50 ≈ 3.6 nM | Competitive Radioligand Binding Assay |

| Calcipotriol | Synthetic Analog | Comparable affinity to Calcitriol | VDR Binding Assay |

| VDR Agonist 1 (Compound 28) | Nonsteroidal Agonist | IC50: 690 nM | MCF-7 cells |

| Paricalcitol | Synthetic Analog | Selective VDR activator | Specific Ki/IC50 values require further targeted search |

| Maxacalcitol | Synthetic Analog | High affinity for VDR | Specific Ki/IC50 values require further targeted search |

| Falecalcitriol | Synthetic Analog | High potency in vivo and in vitro | Specific Ki/IC50 values require further targeted search |

Note: IC50, Ki, and Kd values are context-dependent and can vary based on the specific experimental conditions, including the radioligand used, receptor concentration, and assay buffer composition.

VDR Signaling Pathways

VDR activation initiates two main signaling pathways: a genomic and a non-genomic pathway. These pathways collectively mediate the diverse biological effects of vitamin D and its analogs.

Genomic Signaling Pathway

The classical genomic pathway involves the regulation of gene expression. Upon ligand binding, the VDR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. The VDR-ligand complex then heterodimerizes with RXR and binds to VDREs on the DNA to modulate the transcription of target genes. This process typically occurs over hours to days.

Caption: VDR Genomic Signaling Pathway.

Non-Genomic Signaling Pathway

The non-genomic pathway involves rapid cellular responses that are independent of gene transcription. These effects are mediated by a subpopulation of VDR located at the plasma membrane or in the cytoplasm. Activation of this VDR pool triggers a cascade of intracellular signaling events, including the activation of protein kinases and modulation of ion channels, leading to rapid physiological responses within seconds to minutes.

Caption: VDR Non-Genomic Signaling Pathway.

Experimental Protocols for Determining VDR Binding Affinity

Several experimental techniques are employed to quantify the binding affinity of ligands to the VDR. The most common methods are the competitive radioligand binding assay and the fluorescence polarization assay.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-calcitriol) for binding to the VDR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki can be calculated.

Principle: A fixed concentration of radiolabeled VDR ligand and a source of VDR are incubated with varying concentrations of an unlabeled competitor compound. The amount of radioligand bound to the receptor is measured, and the displacement by the competitor is used to determine its binding affinity.

Detailed Methodology:

-

Preparation of Reagents:

-

VDR Source: Recombinant human VDR or nuclear extracts from cells expressing VDR.

-

Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration at or below its Kd.

-

Test Compound: Serial dilutions of the VDR agonist to be tested.

-

Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

-

Wash Buffer: Buffer used to wash away unbound radioligand.

-

Scintillation Cocktail: For detection of radioactivity.

-

-

Assay Procedure:

-

Set up reactions in microcentrifuge tubes or a 96-well plate.

-

For Total Binding , add assay buffer, radioligand, and the VDR source.

-

For Non-specific Binding , add assay buffer, radioligand, a high concentration of unlabeled calcitriol, and the VDR source.

-

For Competitive Binding , add assay buffer, radioligand, varying concentrations of the test compound, and the VDR source.

-

Incubate the reactions at 4°C for 4-18 hours to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly separate the VDR-ligand complexes from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the receptor-ligand complexes.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Fluorescence Polarization (FP) Assay

This is a non-radioactive, homogeneous assay that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled VDR ligand (tracer).

Principle: A small, fluorescently labeled VDR ligand tumbles rapidly in solution, resulting in low fluorescence polarization. When this tracer binds to the much larger VDR protein, its rotation slows down, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for VDR binding will displace the tracer, causing it to tumble freely again and thus decrease the fluorescence polarization.

Detailed Methodology:

-

Preparation of Reagents:

-

VDR Source: Purified recombinant VDR.

-

Fluorescent Tracer: A fluorescently labeled VDR ligand with high affinity for the VDR.

-

Test Compound: Serial dilutions of the VDR agonist to be tested.

-

Assay Buffer: A buffer optimized for VDR stability and binding.

-

-

Assay Procedure:

-

The assay is typically performed in a 384-well black plate.

-

Dispense the test compound at various concentrations into the wells.

-

Add a pre-mixed solution of the VDR and the fluorescent tracer to all wells.

-

Include control wells for high polarization (VDR + tracer) and low polarization (tracer only or VDR + tracer + a saturating concentration of a known high-affinity ligand).

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters and polarizers.

-

-

Data Analysis:

-

The change in fluorescence polarization is plotted against the logarithm of the test compound concentration.

-

A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

The Ki value can be calculated from the IC50 using a modified Cheng-Prusoff equation that accounts for the concentrations of the tracer and receptor.

-

Conclusion

The binding affinity of an agonist to the Vitamin D Receptor is a fundamental determinant of its biological activity. This guide has provided a comparative overview of the binding affinities of several key VDR agonists, detailed the primary experimental methods used for their determination, and illustrated the downstream signaling pathways. A thorough understanding of these principles is essential for the rational design and development of novel VDR-targeting therapeutics with improved efficacy and safety profiles. The presented protocols and data serve as a valuable resource for researchers dedicated to advancing the field of vitamin D biology and pharmacology.

References

An In--Depth Technical Guide to the Identification of VDR Agonist Target Genes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core methodologies for identifying and validating the target genes of Vitamin D Receptor (VDR) agonists. The VDR is a ligand-inducible transcription factor that mediates the biological actions of vitamin D by regulating a vast number of genes involved in calcium homeostasis, immune function, cellular growth, and differentiation.[1][2] Understanding the specific genes targeted by novel VDR agonists is crucial for elucidating their mechanisms of action and advancing drug development programs.

The process of target gene identification is a multi-faceted approach, integrating genome-wide screening techniques with functional validation assays. This document details the signaling pathways, experimental protocols, data interpretation, and validation strategies that form the foundation of modern VDR research.

VDR Signaling Pathways

VDR activation by an agonist initiates two primary signaling cascades: a genomic pathway that directly alters gene transcription and a non-genomic pathway that triggers rapid intracellular signaling.

-

Genomic Pathway : The classical and best-understood pathway involves the VDR acting as a transcription factor. Upon binding to an agonist, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the regulatory regions of target genes.[1] The binding of the VDR-RXR heterodimer to a VDRE recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of the target gene. The most common high-affinity VDRE consists of a direct repeat of two hexameric core binding motifs separated by three spacing nucleotides (DR3-type).

Caption: The canonical genomic signaling pathway for VDR agonists.

-

Non-Genomic Pathway : VDR agonists can also elicit rapid biological responses that are too quick to be explained by gene transcription. These effects are mediated by a subpopulation of VDR localized to the plasma membrane, often within specialized lipid rafts called caveolae. Agonist binding to this membrane VDR (mVDR) can activate second messenger systems and various protein kinase cascades, including Protein Kinase C (PKC), ERK/MAPK, and AKT pathways, leading to downstream cellular effects.

Caption: The rapid non-genomic VDR signaling pathway initiated at the cell membrane.

A Multi-Omics Workflow for Target Gene Identification

A robust strategy for identifying direct VDR target genes involves a combination of genome-wide techniques to assess changes in both the transcriptome (gene expression) and the cistrome (transcription factor binding sites). This integrated approach allows researchers to distinguish direct, primary VDR targets from secondary, downstream effects.

Caption: An integrated workflow for VDR target gene identification and validation.

Transcriptome Analysis via RNA-Sequencing (RNA-seq)

RNA-seq is used to quantify the expression levels of all genes in a cell population, revealing which genes are up- or down-regulated following treatment with a VDR agonist. To focus on primary VDR targets, it is critical to perform these experiments at early time points (e.g., 2-6 hours) before secondary effects dominate the transcriptional landscape.

Experimental Protocol: RNA-Sequencing

-

Cell Culture and Treatment : Plate a suitable cell line (e.g., human monocytic THP-1 cells, breast cancer SKBr3 cells) and grow to ~80% confluency. Treat cells with the VDR agonist (e.g., 100 nM 1α,25-dihydroxyvitamin D3) or a vehicle control for short time courses (e.g., 3 and 6 hours).

-

RNA Extraction : Lyse cells and extract total RNA using a column-based kit or Trizol-chloroform extraction. Ensure high purity and integrity of the RNA, as assessed by spectrophotometry (A260/280 ratio) and capillary electrophoresis (e.g., Agilent Bioanalyzer).

-

Library Preparation : Deplete ribosomal RNA (rRNA) from the total RNA. Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second cDNA strand, end-repair the fragments, A-tail, and ligate sequencing adapters.

-

Sequencing : Perform paired-end sequencing on a next-generation sequencing platform (e.g., Illumina). Aim for a sufficient read depth (e.g., >25 million reads per sample) to detect transcripts across a wide dynamic range.

-

Data Analysis :

-

Quality Control : Trim adapter sequences and low-quality reads.

-

Alignment : Align reads to a reference genome.

-

Quantification : Count the number of reads mapping to each annotated gene.

-

Differential Expression : Use statistical packages (e.g., DESeq2, edgeR) to identify genes with a statistically significant change in expression (e.g., False Discovery Rate [FDR] < 0.05) between agonist-treated and vehicle-treated samples.

-

Data Presentation: Example RNA-seq Results

The following table summarizes hypothetical RNA-seq data from SKBr3 cells treated with a VDR agonist for 3 hours.

| Gene Symbol | Description | Fold Change (vs. Vehicle) | p-value | FDR |

| CYP24A1 | Vitamin D 24-hydroxylase | 581.2 | 1.2e-50 | 3.5e-46 |

| CAMP | Cathelicidin Antimicrobial Peptide | 15.4 | 4.5e-23 | 8.1e-20 |

| THBD | Thrombomodulin | 8.9 | 7.1e-18 | 9.9e-15 |

| CD14 | CD14 Molecule | 6.2 | 2.0e-15 | 1.8e-12 |

| MYC | MYC Proto-Oncogene | -2.5 | 3.3e-08 | 1.5e-06 |

Cistrome Analysis via ChIP-Sequencing (ChIP-seq)

ChIP-seq is the gold standard method for identifying the direct binding sites of a transcription factor across the entire genome. This technique uses an antibody specific to the VDR to immunoprecipitate protein-DNA complexes, which are then sequenced to reveal the VDR's genomic locations.

Experimental Protocol: ChIP-Sequencing

-

Cell Culture and Cross-linking : Grow cells and treat with the VDR agonist or vehicle control (e.g., for 2 hours). Covalently cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium (e.g., 1% final concentration for 10 minutes). Quench the reaction with glycine.

-

Chromatin Preparation : Harvest and lyse the cells to isolate nuclei. Lyse the nuclei and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation (IP) : Pre-clear the chromatin lysate with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to VDR (e.g., Santa Cruz Biotechnology, sc-1008). Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes and Elution : Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification : Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the ChIP DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing : Prepare a sequencing library from the purified ChIP DNA and a corresponding input control sample (sheared chromatin that did not undergo IP). Sequence the libraries on a next-generation sequencing platform.

-

Data Analysis :

-

Alignment : Align sequenced reads to a reference genome.

-

Peak Calling : Use a peak-calling algorithm (e.g., MACS2) to identify genomic regions with a significant enrichment of reads in the ChIP sample compared to the input control. These regions are the VDR binding sites.

-

Motif Analysis : Analyze the sequences under the VDR peaks for the enrichment of known transcription factor binding motifs, such as the DR3-type VDRE, to confirm successful enrichment of VDR binding events.

-

Peak Annotation : Annotate the identified binding sites to their nearest genes.

-

Data Presentation: Example ChIP-seq Results

Studies have identified thousands of VDR binding sites following agonist stimulation.

| Peak Location (Chromosome) | Nearest Gene | Distance to TSS | Motif Found |

| chr20q13.2 | CYP24A1 | -1.5 kb | DR3 |

| chr12q13.13 | CAMP | +5.2 kb | DR3 |

| chr20p11.21 | THBD | -25.7 kb | DR3 |

| chr8q24.21 | MYC | -335 kb | Non-canonical |

Data Integration and Functional Validation

The most compelling direct target genes are those that are both significantly regulated in RNA-seq experiments and have a VDR binding site identified by ChIP-seq in their vicinity. Once these high-confidence candidates are identified, their regulation by the VDR agonist must be functionally validated.

Functional Validation via Luciferase Reporter Assay

The luciferase reporter assay is a widely used method to determine if a putative VDRE is functional—that is, if it can drive gene expression in response to VDR activation.

Caption: Workflow for validating a VDRE using a luciferase reporter assay.

Experimental Protocol: Luciferase Reporter Assay

-

Vector Construction : Synthesize the DNA sequence corresponding to the putative VDRE identified by ChIP-seq. Clone this sequence upstream of a minimal promoter (e.g., SV40) that drives the expression of a firefly luciferase reporter gene in a plasmid vector.

-

Cell Culture and Transfection : Seed cells in a multi-well plate (e.g., 96-well). Co-transfect the cells with:

-

The VDRE-luciferase reporter plasmid.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, to normalize for transfection efficiency.

-

A plasmid for expressing VDR, if the cell line does not have sufficient endogenous expression.

-

-

Agonist Treatment : After allowing cells to recover from transfection, treat them with varying concentrations of the VDR agonist or a vehicle control for 18-24 hours.

-

Lysis and Measurement : Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis : Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data. Compare the normalized luciferase activity between agonist-treated and vehicle-treated cells to determine the fold-induction. A significant increase in luciferase activity in the presence of the agonist confirms that the tested DNA sequence is a functional, agonist-responsive VDRE.

Conclusion

The identification of VDR agonist target genes is a systematic process that builds from broad, genome-wide discovery to specific functional validation. By integrating transcriptome (RNA-seq) and cistrome (ChIP-seq) data, researchers can generate a high-confidence list of direct VDR target genes. Subsequent validation with tools like luciferase reporter assays provides the functional evidence necessary to confirm these targets. This comprehensive approach is indispensable for understanding the molecular mechanisms of VDR agonists and is a cornerstone of modern drug discovery and development in the field.

References

- 1. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]

- 2. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 4. What are VDR agonists and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to Vitamin D Receptor (VDR) Agonist Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Vitamin D Receptor (VDR) agonist signaling pathway. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental analysis, and quantitative aspects of VDR activation. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for critical assays, and visualizes complex pathways and workflows using Graphviz diagrams.

Core Principles of VDR Agonist Signaling

The Vitamin D Receptor (VDR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. Its activation by agonists, most notably the biologically active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), initiates a cascade of molecular events that regulate a wide array of physiological processes. These include calcium and phosphate homeostasis, immune modulation, cell proliferation, and differentiation.[1][2] The signaling pathway of VDR agonists can be broadly categorized into genomic and non-genomic pathways.

The Genomic Pathway: A Transcriptional Regulator

The classical and most well-characterized pathway of VDR action is the genomic pathway, which involves the modulation of target gene expression.

Ligand Binding and Conformational Change: The process begins with the binding of a VDR agonist to the Ligand Binding Domain (LBD) of the VDR in the cytoplasm. This binding induces a conformational change in the VDR protein.[3]

Heterodimerization with RXR: The agonist-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[4][5] This VDR-RXR heterodimer is the primary functional unit that translocates into the nucleus.

Binding to Vitamin D Response Elements (VDREs): Within the nucleus, the VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. A common VDRE consensus sequence consists of two direct repeats of a hexanucleotide motif separated by a three-nucleotide spacer (DR3-type).

Recruitment of Co-regulators: Upon binding to a VDRE, the VDR-RXR complex recruits a series of co-activator or co-repressor proteins.

-

Co-activators: In the presence of an agonist, the VDR-RXR complex typically recruits co-activators such as the Steroid Receptor Coactivator (SRC) family and the Vitamin D Receptor Interacting Protein (DRIP) complex (also known as Mediator). These co-activators often possess histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and makes the DNA more accessible for transcription.

-

Co-repressors: In the absence of an agonist or in the presence of an antagonist, the VDR may be associated with co-repressor complexes, such as Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT), which promote a condensed chromatin state and repress transcription.

Modulation of Gene Transcription: The assembled complex of the VDR-RXR heterodimer, co-regulators, and other basal transcription factors ultimately modulates the rate of transcription of target genes by RNA polymerase II, leading to either an increase or decrease in the synthesis of specific proteins.

The Non-Genomic Pathway: Rapid Cellular Responses

In addition to the slower, transcription-dependent genomic pathway, VDR agonists can also elicit rapid, non-genomic responses that do not require gene transcription. These effects are mediated by a subpopulation of VDR localized at the plasma membrane or in caveolae.

Activation of membrane-associated VDR can trigger a variety of intracellular signaling cascades, including:

-

Activation of second messenger systems like cyclic AMP (cAMP).

-

Modulation of intracellular calcium levels.

-

Activation of protein kinases such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs).

These rapid signaling events can influence a range of cellular functions and can also cross-talk with the genomic pathway to fine-tune the overall cellular response to VDR agonists.

Quantitative Analysis of VDR Agonist Activity

The characterization and development of VDR agonists rely on the quantitative assessment of their interaction with the receptor and their downstream effects. This section presents key quantitative data in a structured format to facilitate comparison.

VDR Agonist Binding Affinity

The binding affinity of an agonist to the VDR is a critical determinant of its potency. This is often measured using competitive binding assays, from which the half-maximal inhibitory concentration (IC50) is determined and can be used to derive the equilibrium dissociation constant (Kd).

| VDR Agonist | IC50 (nM) | Assay Conditions | Reference |

| Calcitriol (1α,25(OH)₂D₃) | 0.65 | Transient transactivation assay (CYP24A1-Luc) in HEK293T cells | |

| Calcipotriol | 0.09 (AC50) | Transient transactivation assay (CYP24A1-Luc) in HEK293T cells | |

| Paricalcitol | 4.5 (EC50) | CYP24A1 stimulation in neonatal rat cardiomyocytes | |

| Ergocalciferol | 14,440 (EC50) | Transient transactivation assay (CYP24A1-Luc) in HEK293T cells | |

| Lithocholic Acid (LCA) | 16,820 (EC50) | Transient transactivation assay (CYP24A1-Luc) in HEK293T cells | |

| MeTC7 (Antagonist) | 2,900 | VDR inhibition activity |

Note: IC50, EC50, and AC50 values are context-dependent and can vary based on the specific assay conditions.

Dose-Response of VDR Target Gene Expression

The activation of VDR by an agonist leads to a dose-dependent change in the expression of its target genes. The table below summarizes the dose-response relationship for the well-characterized VDR target gene, CYP24A1, which encodes the enzyme responsible for catabolizing calcitriol.

| Agonist | Cell Line | Target Gene | EC50 (nM) | Maximum Fold Induction | Reference |

| Calcitriol | PC3 (prostate cancer) | CYP24A1 | ~10 | Not specified | |

| Calcitriol | Neonatal Rat Cardiomyocytes | CYP24A1 | 6.4 | Not specified | |

| Paricalcitol | Neonatal Rat Cardiomyocytes | CYP24A1 | 4.5 | Not specified | |

| Calcidiol | Neonatal Rat Cardiomyocytes | CYP24A1 | 992 | Not specified |

VDR Target Gene Expression Fold Change

The magnitude of gene expression change (fold change) in response to a VDR agonist is a key measure of its efficacy. The following table provides examples of fold changes for various VDR target genes in different cellular contexts.

| Target Gene | Cell Type/Tissue | VDR Agonist | Concentration | Time (hours) | Fold Change | Reference |

| CYP24A1 | Human Oral Squamous Carcinoma (SCC25) | 1,25(OH)₂D₃ | Not specified | Not specified | >10 | |

| HSD17B2 | Human Oral Squamous Carcinoma (SCC25) | 1,25(OH)₂D₃ | Not specified | Not specified | >10 | |

| CD14 | Human Oral Squamous Carcinoma (SCC25) | 1,25(OH)₂D₃ | Not specified | Not specified | >10 | |

| IRF8 | Lymphoblastoid Cell Lines | Calcitriol | Not specified | Not specified | ~1.5 | |

| PTPN2 | Lymphoblastoid Cell Lines | Calcitriol | Not specified | Not specified | ~1.5 | |

| VDR | Murine Blood Cells | 1,25(OH)₂D₃ | 10 nM | 96 | ~2-4 | |

| CYP24A1 | HaCaT (Keratinocytes) | Calcitriol | 10 nM | 2 | ~150 |

Experimental Protocols for VDR Signaling Analysis

This section provides detailed methodologies for key experiments used to investigate the VDR agonist signaling pathway.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for VDR Binding Site Analysis

Objective: To identify the genome-wide binding sites of VDR.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest to an appropriate density and treat with the VDR agonist or vehicle control for a specified time.

-

Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and shear the chromatin to an average size of 200-600 base pairs using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to VDR. Add protein A/G beads to capture the antibody-VDR-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and a corresponding input DNA control. Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of VDR enrichment (peaks) compared to the input control. Perform motif analysis to identify enriched DNA sequences within the peaks, such as the VDRE.

Real-Time Quantitative PCR (RT-qPCR) for VDR Target Gene Expression Analysis

Objective: To quantify the change in expression of VDR target genes in response to agonist treatment.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with various concentrations of the VDR agonist or vehicle control for different time points.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

RNA Quantification and Quality Control: Quantify the RNA concentration and assess its purity (A260/A280 ratio) and integrity (e.g., using gel electrophoresis or a bioanalyzer).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene and a reference (housekeeping) gene, and a qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a probe.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.

-

Data Analysis: Determine the quantification cycle (Cq) values for the target and reference genes. Calculate the relative gene expression fold change using the ΔΔCq method. Normalize the expression of the target gene to the expression of the reference gene.

Co-immunoprecipitation (Co-IP) for VDR-RXR Interaction Analysis

Objective: To determine if VDR and RXR physically interact within the cell, particularly in response to an agonist.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with the VDR agonist or vehicle control.

-

Cell Lysis: Harvest the cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: Pre-clear the cell lysate with protein A/G beads. Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., VDR) overnight at 4°C. Add protein A/G beads to capture the antibody-bait protein-prey protein complexes.

-

Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose). Probe the membrane with a primary antibody against the "prey" protein (e.g., RXR) to detect its presence in the immunoprecipitated complex. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

Luciferase Reporter Assay for VDR Transcriptional Activity

Objective: To measure the transcriptional activity of VDR in response to an agonist.

Methodology:

-

Plasmid Constructs: Use a reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs. Co-transfect with an expression plasmid for VDR and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Cell Transfection: Transfect the plasmid constructs into a suitable cell line (e.g., HEK293T) using a transfection reagent.

-

Compound Treatment: After transfection, treat the cells with serial dilutions of the VDR agonist or vehicle control.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the activity of both Firefly and Renilla luciferases using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Western Blot for VDR Phosphorylation Analysis

Objective: To detect changes in the phosphorylation state of VDR upon agonist treatment.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with the VDR agonist or vehicle control for various time points.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a membrane (e.g., PVDF).

-

Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of VDR (phospho-VDR antibody). In a parallel blot, use an antibody that recognizes total VDR as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-VDR signal to the total VDR signal to determine the relative change in phosphorylation.

Visualizing the VDR Signaling Pathway and Experimental Workflows

Diagrams created using the DOT language provide clear visualizations of the complex processes involved in VDR signaling and its analysis.

VDR Agonist Genomic Signaling Pathway

Caption: Genomic signaling pathway of a VDR agonist.

VDR Agonist Non-Genomic Signaling Pathway

References

The Structure-Activity Relationship of Vitamin D Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The vitamin D receptor (VDR), a ligand-activated transcription factor, plays a pivotal role in a myriad of physiological processes, including calcium homeostasis, bone metabolism, immune modulation, and cell proliferation and differentiation. Its endogenous ligand, 1α,25-dihydroxyvitamin D3 (calcitriol), and synthetic agonists are of significant therapeutic interest for a range of conditions, including osteoporosis, psoriasis, secondary hyperparathyroidism, and various cancers. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of VDR agonists, detailing the molecular features that govern their biological activity.

Core Principles of VDR Agonist Action

The biological activity of VDR agonists is contingent upon their ability to bind to the VDR's ligand-binding pocket (LBP) and induce a conformational change that facilitates the recruitment of coactivator proteins and subsequent modulation of target gene transcription. The key structural components of VDR agonists that dictate these interactions are the A-ring, the C/D-ring system, and the side chain.

Secosteroidal VDR Agonists: The Calcitriol Archetype and its Analogs

The natural hormone calcitriol serves as the foundational template for a vast number of synthetic secosteroidal VDR agonists. Modifications to its structure have been extensively explored to enhance therapeutic efficacy while mitigating hypercalcemic side effects.

The A-Ring: A Critical Anchor

The A-ring of secosteroidal agonists is crucial for anchoring the ligand within the VDR's LBP. The 1α- and 3β-hydroxyl groups form critical hydrogen bonds with amino acid residues in the LBP, such as Ser237, Arg274, Tyr143, and Ser278. The conformation of the A-ring significantly influences binding affinity; a β-chair conformation is generally favored for optimal interaction with the VDR.[1] Modifications at the C2 position have been shown to modulate biological activity, with some 2α-substituted analogs exhibiting enhanced potency.[2]

The C/D-Ring System: A Rigid Scaffold

The C/D-ring system provides a rigid scaffold that correctly orients the A-ring and the side chain within the LBP. While less tolerant to extensive modifications than the A-ring or side chain, alterations in this region have been explored. For instance, the introduction of a double bond at the C16-C17 position can increase VDR affinity and metabolic stability.[3]

The Side Chain: A Key Determinant of Potency and Selectivity

The aliphatic side chain plays a critical role in determining the potency and selectivity of VDR agonists. The C25-hydroxyl group is a key interaction point, forming hydrogen bonds with residues such as His305 and His397 in the LBP. Modifications to the side chain have led to the development of "superagonists" with significantly enhanced transcriptional activity compared to calcitriol.[4]

One notable class of superagonists is the Gemini analogs , which feature a second side chain at the C20 position.[5] This second chain occupies a newly induced cavity within the LBP, leading to increased stabilization of the active conformation of the receptor. This enhanced stability is believed to be the basis for their superagonistic activity.

Quantitative Structure-Activity Relationship Data for Secosteroidal VDR Agonists

The following table summarizes the VDR binding affinity and transcriptional activity for a selection of secosteroidal VDR agonists.

| Compound | Modification(s) | Relative VDR Binding Affinity (%) | Transcriptional Activity (EC50, nM) | Reference(s) |

| 1α,25(OH)₂D₃ (Calcitriol) | - | 100 | ~0.1 | |

| MC1288 (20-epi-calcitriol) | 20-epimerization of the side chain | Higher than calcitriol | More potent than calcitriol | |

| KH1060 | 20-epi, 22-oxa, 24,26,27-trihomo side chain | Higher than calcitriol | ~100-fold more potent than calcitriol | |

| Gemini-0072 | Second side chain at C20 | More potent than calcitriol | More potent than calcitriol | |

| Gemini-0097 | C20 epimer of Gemini-0072 | More potent than calcitriol | More potent than calcitriol | |

| BXL0124 | Gemini analog with 19-methylene group | More potent than BXL0097 | More potent than BXL0097 |

Non-Secosteroidal VDR Agonists: Expanding the Chemical Space

To overcome the limitations of secosteroidal compounds, such as metabolic instability and hypercalcemic effects, significant research has focused on the development of non-secosteroidal VDR agonists. These compounds often feature a central scaffold that mimics the spatial arrangement of the key interaction points of calcitriol.

Analysis of X-ray crystal structures reveals that non-secosteroidal VDR modulators bind to the VDR in a similar position to calcitriol. The primary interactions are hydrogen bonds, with hydrophobic and CH-π interactions also playing a significant role.

Quantitative Structure-Activity Relationship Data for Non-Secosteroidal VDR Agonists

The following table presents data for selected non-secosteroidal VDR agonists.

| Compound | Scaffold | Transcriptional Activity (EC50, nM) | Reference(s) |

| LG190178 | Biphenyl | Potent agonist activity | |

| 7b | Phenyl-pyrrolyl pentane | 9.26 | |

| 5k | Phenyl-pyrrolyl pentane | More potent than calcitriol | |

| 5i | Phenyl-pyrrolyl pentane | More potent than calcitriol |

VDR Signaling Pathway

The activation of the VDR by an agonist initiates a cascade of molecular events leading to the regulation of gene expression. The following diagram illustrates the canonical VDR signaling pathway.

Caption: Canonical VDR signaling pathway.

Upon binding to an agonist, the VDR heterodimerizes with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes. This binding event facilitates the recruitment of coactivator complexes, which in turn recruit RNA polymerase II to initiate gene transcription.

Experimental Protocols

The characterization of VDR agonists relies on a suite of in vitro and cell-based assays. The following sections provide detailed methodologies for two key experiments.

VDR Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

-

Purified VDR protein

-

Radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃)

-

Test compounds

-

Assay buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)

-

Scintillation fluid and vials

-

Multi-well plates (e.g., 96-well)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and the unlabeled VDR ligand (for standard curve) in the assay buffer.

-

In a multi-well plate, add a fixed concentration of purified VDR protein to each well.

-

Add the serially diluted test compounds or unlabeled ligand to the respective wells.

-

Add a fixed concentration of the radiolabeled VDR ligand to all wells.

-

Incubate the plate at 4°C for a specified time (e.g., 2-4 hours) to reach equilibrium.

-

Separate the bound from the free radiolabeled ligand using a method such as dextran-coated charcoal precipitation or filtration.

-

Transfer the supernatant (containing the bound ligand) to scintillation vials.

-

Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).

VDR Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate VDR-mediated gene transcription.

Materials:

-

A suitable mammalian cell line (e.g., HEK293T, MCF-7)

-

An expression vector for the human VDR

-

A reporter plasmid containing a luciferase gene under the control of a promoter with VDREs

-

A control plasmid for transfection efficiency normalization (e.g., expressing Renilla luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Co-transfect the cells with the VDR expression vector, the VDRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

-

After incubation (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds or a vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of the test compound to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Experimental Workflow for VDR Agonist Characterization

The following diagram illustrates a typical workflow for the identification and characterization of novel VDR agonists.

Caption: A typical workflow for VDR agonist discovery.

The process begins with the screening of a compound library using a high-throughput assay, such as a reporter gene assay, to identify initial "hit" compounds. These hits are then subjected to secondary assays, including competitive binding assays to confirm direct interaction with the VDR and dose-response transactivation assays to determine their potency. Promising compounds are further evaluated in cell-based functional assays relevant to the desired therapeutic application (e.g., inhibition of cancer cell proliferation). The most promising "lead" compounds are then advanced to in vivo studies in animal models to assess their efficacy and safety, including potential hypercalcemic effects. Finally, successful candidates may proceed to clinical development.

Conclusion

The structure-activity relationship of VDR agonists is a complex and evolving field. A deep understanding of the molecular interactions between agonists and the VDR is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the key SAR principles for both secosteroidal and non-secosteroidal VDR agonists, supported by quantitative data and detailed experimental protocols. The continued exploration of VDR structure and function will undoubtedly lead to the development of next-generation VDR modulators for a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Calcitriol derivatives with two different side-chains at C-20. Part 4: Further chain modifications that alter VDR-dependent monocytic differentiation potency in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structure–function study of gemini derivatives with two different side chains at C-20, Gemini-0072 and Gemini-0097 - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into VDR Agonist-Mediated Gene Transcription: Mechanisms, Data, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The Vitamin D Receptor (VDR), a nuclear transcription factor, plays a pivotal role in a vast array of physiological processes, from calcium homeostasis to immune modulation.[1][2] Its activation by agonists, most notably its natural ligand calcitriol (1,25-dihydroxyvitamin D3), initiates a cascade of molecular events that profoundly alter the transcriptional landscape of target cells.[3][4] This technical guide provides an in-depth exploration of the effects of VDR agonists on gene transcription, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to generate this knowledge.

Core Mechanism: The VDR Signaling Pathway

The genomic actions of VDR agonists are primarily mediated through the VDR signaling pathway.[1] Upon entering the cell, the agonist binds to the VDR, which is predominantly located in the nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).

This newly formed VDR-RXR heterodimer then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. VDREs typically consist of a direct repeat of two hexameric core binding sites separated by a three-nucleotide spacer (DR3-type). The binding of the VDR-RXR complex to VDREs serves as a scaffold for the recruitment of a host of co-regulatory proteins. These co-activators, such as those from the p160 steroid receptor co-activator (SRC) family, and chromatin-remodeling complexes work in concert to modify the chromatin structure, making it more accessible for transcription, and to recruit the basal transcription machinery, including RNA polymerase II, to initiate or enhance the transcription of target genes. Conversely, in the absence of a ligand, the VDR-RXR complex can associate with co-repressors to silence gene expression.

The outcome of this intricate process is the modulation of the transcription of a wide array of primary target genes, which can be either protein-coding or non-coding (e.g., miRNA genes). These primary target genes, in turn, regulate secondary target genes, ultimately mediating the diverse physiological effects of the VDR agonist.

Quantitative Effects on Gene Transcription

The activation of VDR by an agonist like calcitriol leads to significant changes in the expression of numerous genes. High-throughput sequencing technologies, such as RNA-sequencing (RNA-seq), have enabled the genome-wide identification of genes regulated by VDR agonists.

For instance, studies in various cell types have demonstrated both upregulation and downregulation of gene expression following calcitriol treatment. A study on chronic lymphocytic leukemia (CLL) cells treated with calcitriol revealed a distinct transcriptional profile, with a number of genes being significantly differentially expressed. Another study in human fetal intestine explants showed that calcitriol exposure led to a 4.8-fold increase in the expression of the 24-hydroxylase (CYP24A1) gene transcript within 24 hours, while decreasing the expression of 1α-hydroxylase (CYP27B1) by 31% in the same timeframe. Furthermore, in HepG2 cells, calcitriol treatment resulted in a maximal induction of CYP3A4 mRNA levels of 6.0-fold at 24 hours and a 2.8-fold increase in PON1 mRNA levels at 72 hours.

The table below summarizes quantitative data on the effects of calcitriol on the expression of key target genes from selected studies.

| Gene | Cell Type/System | Treatment | Fold Change | Time Point | Reference |

| CYP24A1 | Human Fetal Intestine | 10⁻⁷ M Calcitriol | +4.8 | 24 hours | |

| CYP27B1 | Human Fetal Intestine | 10⁻⁷ M Calcitriol | -1.45 (31% decrease) | 24 hours | |

| CYP27A1 | Human Fetal Intestine | 10⁻⁷ M Calcitriol | -1.11 (10% decrease) | 24 hours | |

| CYP3A4 | Human Fetal Intestine | 10⁻⁷ M Calcitriol | +24, +22, +1.5 (in 3 of 4 specimens) | Not Specified | |

| CYP3A4 | HepG2 cells | 0.25 µM Calcitriol | +6.0 | 24 hours | |

| PON1 | HepG2 cells | 0.25 µM Calcitriol | +2.8 | 72 hours | |

| VDR | Neonatal Rat Cardiomyocytes | Aldosterone (1 µM) | -1.4 (29% decrease) | 24 hours | |

| CD14 | Human Trophoblasts | Calcitriol | Inverse effect | 6 hours | |

| CD180 | Human Trophoblasts | Calcitriol | Inverse effect | 6 hours |

Note: "+" indicates upregulation, and "-" indicates downregulation.

Experimental Protocols: A Closer Look

To elucidate the effects of VDR agonists on gene transcription, researchers employ a range of sophisticated molecular biology techniques. The following are detailed methodologies for two key experiments: RNA-Sequencing (RNA-Seq) and Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq).

RNA-Seq is a powerful method for comprehensively profiling the transcriptome of a cell or tissue. The general workflow involves isolating RNA, converting it to a library of cDNA fragments, and sequencing these fragments on a next-generation sequencing platform.

-

Cell Culture and Treatment:

-

Culture target cells (e.g., human breast cancer cells, immune cells) in appropriate media and conditions.

-

Treat cells with the VDR agonist of interest (e.g., 100 nM calcitriol) or a vehicle control (e.g., ethanol) for a specified duration (e.g., 24 hours).

-

-

RNA Isolation:

-

Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA, using a ribo-depletion kit.

-

Fragment the remaining RNA into smaller pieces.

-

Synthesize first-strand cDNA from the fragmented RNA using reverse transcriptase and random primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.

-

Amplify the library via PCR to generate a sufficient quantity of DNA for sequencing.

-

-

Sequencing:

-

Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads using tools like FastQC.

-

Align the reads to a reference genome or transcriptome using a splice-aware aligner such as HISAT2 or STAR.

-